N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide
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Overview
Description
The compound “N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide” is a complex organic molecule. It contains a tetrahydroquinoline moiety, which is a common structure in many biologically active molecules . The molecule also contains an amide group and two methoxy groups attached to a benzene ring .
Molecular Structure Analysis
The InChI code for a similar compound, ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate, is1S/C13H17NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-6,10,14H,2,7-9H2,1H3
. This can give you an idea of the structure of the molecule. Chemical Reactions Analysis
Tetrahydroquinolines can undergo various chemical reactions. For example, they can participate in aza-Diels–Alder or imino Diels–Alder reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a similar compound, ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate, the molecular weight is 219.28, and it is a liquid at room temperature .Safety and Hazards
The safety and hazards of a compound depend on its structure and properties. For a similar compound, tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate, the hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Mode of Action
Without identified targets, the mode of action of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide remains unclear. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Once the targets are identified, the affected pathways and their downstream effects can be elucidated .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of identified targets and affected pathways .
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-24-13-5-6-17-14-16(7-9-19(17)24)11-12-23-22(25)18-8-10-20(26-2)21(15-18)27-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPBIPCBYWSHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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